molecular formula C5H7BN2O4S B6594260 (5-Sulfamoylpyridin-3-yl)boronic acid CAS No. 951233-61-7

(5-Sulfamoylpyridin-3-yl)boronic acid

Cat. No.: B6594260
CAS No.: 951233-61-7
M. Wt: 202.00 g/mol
InChI Key: PEQGNKIHPKDYFA-UHFFFAOYSA-N
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Description

(5-Sulfamoylpyridin-3-yl)boronic acid is an organoboron compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a sulfamoyl group. The unique structural features of this compound make it a valuable reagent in organic synthesis and a potential candidate for various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Sulfamoylpyridin-3-yl)boronic acid typically involves the electrophilic trapping of an organometallic reagent with a boric ester, such as trimethyl borate (B(OMe)3) or triisopropyl borate (B(Oi-Pr)3). The reaction is performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic acids .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification techniques can further enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions: (5-Sulfamoylpyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Boronic esters or borates.

    Reduction: Boranes or borohydrides.

    Substitution: Biaryl compounds (in Suzuki-Miyaura coupling).

Mechanism of Action

The mechanism of action of (5-Sulfamoylpyridin-3-yl)boronic acid involves its ability to form reversible covalent bonds with target molecules. The boronic acid group can interact with nucleophilic functional groups, such as hydroxyl or amino groups, forming stable complexes. This property is particularly useful in enzyme inhibition, where the compound can bind to the active site of enzymes, thereby modulating their activity .

Comparison with Similar Compounds

    Phenylboronic acid: A simpler boronic acid with a phenyl group instead of a pyridine ring.

    (4-Sulfamoylphenyl)boronic acid: Similar to (5-Sulfamoylpyridin-3-yl)boronic acid but with a phenyl ring substituted with a sulfamoyl group.

Uniqueness: this compound is unique due to the presence of both a boronic acid group and a sulfamoyl-substituted pyridine ring. This combination imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications .

Properties

IUPAC Name

(5-sulfamoylpyridin-3-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BN2O4S/c7-13(11,12)5-1-4(6(9)10)2-8-3-5/h1-3,9-10H,(H2,7,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEQGNKIHPKDYFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CN=C1)S(=O)(=O)N)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20725465
Record name (5-Sulfamoylpyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20725465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951233-61-7
Record name (5-Sulfamoylpyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20725465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Step 3) N-Chlorosuccinimide (0.937 g, 7.01 mmol) was added to a suspension of the above prepared lithium 5-(6-methyl-[1,3,6,2]dioxazaborocan-2-yl)-pyridine-3-sulfinate (2 g, 7.24 mmol) in CH2Cl2 (14 mL) and the mixture was stirred for 2 h at rt.A solution of 25% ammonium hydroxide (1.00 mL, 13.4 mmol) was added and the mixture was stirred again for 2 h at rt, then completely evaporated to give the title compound as an off-white solid (1.28 g, 88%) (according to Bioorg. Med. Chem. 2005, 13, 2305-2312). MS (ISP) 201.4 [(M−H)−].
Quantity
0.937 g
Type
reactant
Reaction Step One
Name
lithium 5-(6-methyl-[1,3,6,2]dioxazaborocan-2-yl)-pyridine-3-sulfinate
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
14 mL
Type
solvent
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three
Yield
88%

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